molecular formula C17H22N2O3 B7711470 N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propylpropanamide

N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propylpropanamide

Cat. No.: B7711470
M. Wt: 302.37 g/mol
InChI Key: KIRWOJOOXVCGER-UHFFFAOYSA-N
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Description

N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propylpropanamide is a compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propylpropanamide typically involves the reaction of 6-methoxy-2-oxo-1H-quinoline-3-carbaldehyde with propylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of raw materials, precise control of reaction parameters, and rigorous quality control measures to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propylpropanamide involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of inflammatory responses or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-yl-2-furancarboxamide
  • 4-Hydroxy-2-quinolones
  • Quinolinyl-pyrazoles

Uniqueness

N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propylpropanamide stands out due to its specific substitution pattern and the presence of the propylpropanamide group. This unique structure imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives .

Properties

IUPAC Name

N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-4-8-19(16(20)5-2)11-13-9-12-10-14(22-3)6-7-15(12)18-17(13)21/h6-7,9-10H,4-5,8,11H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIRWOJOOXVCGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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